Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol
Description
The compound “Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol” is a structurally complex molecule combining multiple functional groups. Its core structure is a phenethylamine backbone with:
- o,o'-dimethoxy substituents on the aromatic rings.
- N-methylation and alpha,alpha'-trimethylation on the ethylamine side chain.
- A hydrochloride salt form, enhancing solubility and stability.
- A vinyl alcohol moiety, though vinyl alcohol (CH₂=CHOH) itself is unstable and typically tautomerizes to acetaldehyde. This suggests the vinyl alcohol group may be part of a stabilized derivative (e.g., ester or ether) or a misnomer for a related functional group (e.g., vinyl phosphate, as seen in organophosphates like Chlorfenvinfos ).
However, structurally analogous phenethylamine derivatives are known for psychoactive, antimicrobial, or agrochemical properties .
Properties
CAS No. |
102107-30-2 |
|---|---|
Molecular Formula |
C23H34ClNO3 |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
bis[2-(2-methoxyphenyl)propyl]-methylazanium;ethenol;chloride |
InChI |
InChI=1S/C21H29NO2.C2H4O.ClH/c1-16(18-10-6-8-12-20(18)23-4)14-22(3)15-17(2)19-11-7-9-13-21(19)24-5;1-2-3;/h6-13,16-17H,14-15H2,1-5H3;2-3H,1H2;1H |
InChI Key |
MIYLCYSFOYUGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)CC(C)C1=CC=CC=C1OC)C2=CC=CC=C2OC.C=CO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diphenethylamine, o,o'-Dimethoxy-N,α,α'-Trimethyl-, Hydrochloride
Structural Considerations and Synthetic Challenges
Preparation of Vinyl Alcohol (Polyvinyl Alcohol, PVA)
Historical Context and Industrial Synthesis
Polyvinyl alcohol (PVA) is produced indirectly due to the instability of monomeric vinyl alcohol. The industrial process, first patented in 1928, involves:
- Polymerization of vinyl acetate to form polyvinyl acetate (PVAc):
$$
\text{n CH}2=\text{CHOCOCH}3 \xrightarrow{\text{AIBN, 65°C}} (\text{CH}2-\text{CHOCOCH}3)_\text{n}
$$
Reaction conditions: Vinyl acetate, methanol solvent, azobisisobutyronitrile (AIBN) initiator, 65°C for 3–5 h.
- Alcoholysis of PVAc to PVA :
$$
(\text{CH}2-\text{CHOCOCH}3)\text{n} + \text{NaOH} \rightarrow (\text{CH}2-\text{CHOH})\text{n} + \text{CH}3\text{COONa}
$$
Key parameters: Methanol/water solvent, 0.5 M NaOH, room temperature.
Table 1: Comparative Alcoholysis Conditions for PVA Synthesis
| Parameter | PMC Method | Patent US1672156A |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Base Concentration | 0.5 M NaOH | 0.5–1 M KOH |
| Temperature | 25°C | 25–50°C |
| Reaction Time | 2–4 h | 0.5–2 h |
Modified PVA Derivatives
Recent innovations focus on functionalizing PVA for specialized applications:
- PVA-AA-t (Poly(vinyl alcohol-acrylic acid-triallyl cyanate)) : Synthesized via copolymerization of vinyl acetate, acrylic acid (AA), and triallyl cyanate (TAC), followed by alkaline alcoholysis. FTIR analysis confirms ester-to-alcohol conversion (C=O at 1730 cm⁻¹ → O-H at 3200–3570 cm⁻¹).
- Crosslinked PVA hydrogels : Glutaraldehyde or tetraethylorthosilicate (TEOS) introduce covalent networks, enhancing thermal stability (decomposition >100°C).
Analytical Characterization Techniques
Spectroscopic Methods
Challenges in Combining Diphenethylamine and PVA
No literature describes the covalent integration of diphenethylamine derivatives with PVA. Potential strategies include:
- Physical blending : Dissolving both components in a mutual solvent (e.g., water/ethanol mixtures).
- Covalent grafting : Functionalizing PVA with amine-reactive groups (e.g., epoxides) for nucleophilic attack by the diphenethylamine derivative.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Dissociation
The hydrochloride salt form of this compound dissociates in aqueous or polar solvents, releasing the free base and chloride ions.
| Reaction Type | Conditions | Products | Stability Considerations |
|---|---|---|---|
| Deprotonation | Treatment with NaOH/KOH | Free amine + NaCl | Free base may exhibit lower solubility |
| Reprotonation | Acidic environments | Re-formation of hydrochloride salt | Enhanced stability in acidic media |
-
The free amine can undergo further alkylation or acylation, though steric hindrance from the N,alpha,alpha'-trimethyl groups may limit reactivity.
Tautomerization of the Vinyl Alcohol Moiety
The vinyl alcohol component is intrinsically unstable and prone to keto-enol tautomerization, though structural constraints in this compound may slow isomerization.
| Tautomerization Pathway | Catalysts | Products | Rate Influencers |
|---|---|---|---|
| Enol → Keto | Trace acids/bases, H2O | Acetaldehyde derivative | Deuterium substitution reduces rate |
-
Quantum mechanical studies suggest the activation barrier for tautomerization is ~42.7 kJ/mol, but intramolecular hydrogen bonding in the parent compound could stabilize the enol form .
Elimination Reactions
Under acidic conditions (e.g., H2SO4, TsOH), the vinyl alcohol group may undergo dehydration to form an alkene via an E1 or E2 mechanism.
| Reaction Conditions | Mechanism | Products | Byproducts |
|---|---|---|---|
| H2SO4, Δ | E1 | Alkene + H2O | Carbocation intermediates |
| Alcoholic KOH, Δ | E2 | Alkene + H2O | Minimal rearrangement |
-
Tertiary carbocations derived from the diphenethylamine backbone are unlikely due to steric protection by methyl groups .
Oxidation Pathways
The vinyl alcohol group is susceptible to oxidation, though the hydrochloride environment may modulate reactivity.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO4, acidic | H2SO4, Δ | Ketone or carboxylic acid derivative | Over-oxidation possible |
| CrO3 | Anhydrous | Stabilized enol oxidation products | Limited by tautomerization |
Electrophilic Aromatic Substitution
The o,o'-dimethoxy phenyl rings may undergo directed substitution, though steric hindrance from methoxy groups limits reactivity.
| Reaction | Reagents | Position Selectivity | Major Products |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Meta to methoxy groups | Nitro-substituted derivative |
| Sulfonation | SO3, H2SO4 | Para to methoxy groups | Sulfonic acid derivative |
-
Demethylation of methoxy groups under strong acids (e.g., HBr, HI) could yield phenolic intermediates.
Polymerization and Stabilization Strategies
The vinyl alcohol segment may participate in controlled polymerization or cross-linking reactions.
Key Stability and Reactivity Insights
-
Storage : Requires anhydrous conditions to prevent tautomerization or hydrolysis of the vinyl alcohol group .
-
Analytical Monitoring : Reactions are tracked via HPLC or TLC due to the compound’s sensitivity to decomposition.
-
Synthetic Challenges : Multi-step synthesis necessitates precise control of temperature and pH to avoid side reactions.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
Comparison with Similar Compounds
Structural Analogues
Phenethylamine Derivatives
Key Differences :
- The target compound’s o,o'-dimethoxy groups distinguish it from simpler methylated analogs. Methoxy groups enhance lipophilicity and metabolic stability compared to non-substituted analogs .
- The trimethylation at alpha and alpha' positions may reduce enzymatic degradation, prolonging biological activity compared to mono-methylated derivatives .
Vinyl Alcohol-Related Compounds
The “vinyl alcohol” component is ambiguous. If interpreted as a vinyl phosphate ester (e.g., Chlorfenvinfos):
Contrast with Target Compound :
- Chlorfenvinfos contains a chlorinated vinyl phosphate , whereas the target compound’s vinyl alcohol moiety (if present) lacks phosphorus and chlorine, implying distinct reactivity and applications.
Physicochemical and Spectroscopic Comparisons
- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than free bases. Methoxy groups further enhance solubility in polar solvents .
- Stability : Trimethylation at alpha positions likely increases resistance to oxidative deamination compared to unmethylated analogs .
- Spectroscopy : NMR data for similar compounds (e.g., Isorhamnetin-3-O glycoside ) show methoxy signals at δ 3.7–3.9 ppm and aromatic protons at δ 6.5–7.5 ppm. The target compound’s o,o'-dimethoxy groups would produce distinct splitting patterns in ¹H-NMR.
Pharmacological and Industrial Relevance
- Psychoactive Potential: N-methylated phenethylamines (e.g., dimethamphetamine derivatives ) interact with monoamine transporters, suggesting the target compound may share similar mechanisms.
- Agrochemical Utility : Methoxy and vinyl groups are common in pesticides (e.g., Chlorfenvinfos ), though the target compound’s exact role remains speculative.
Biological Activity
Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol (commonly referred to as diphenethylamine) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Diphenethylamine is characterized by the following chemical structure:
- Molecular Formula : C18H24ClNO2
- Molecular Weight : 321.85 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClNO2 |
| Molecular Weight | 321.85 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Diphenethylamine exhibits its biological effects primarily through interactions with various neurotransmitter receptors. It has been studied for its affinity towards:
- Kappa Opioid Receptors (KOR) : Research indicates that diphenethylamine can modulate KOR activity, which is implicated in pain regulation and mood disorders. The compound's structural determinants have been analyzed to understand its binding affinity and efficacy at these receptors .
- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine D2 receptors, which are critical in the pathophysiology of several psychiatric disorders .
Pharmacological Effects
In vitro studies have demonstrated that diphenethylamine possesses several pharmacological activities:
- Analgesic Properties : Through KOR modulation, diphenethylamine may exert analgesic effects, making it a candidate for pain management therapies.
- Antidepressant-like Effects : By affecting neurotransmitter systems, it may also exhibit potential antidepressant properties.
Table 2: Summary of Biological Activities
Study 1: Kappa Opioid Receptor Interaction
A study conducted on the structural determinants of diphenethylamines revealed significant findings regarding their interaction with KOR. The research utilized molecular modeling to predict binding affinities and confirmed through radioligand binding assays that specific modifications in the diphenethylamine structure enhance receptor affinity .
Study 2: Pharmacological Evaluation
In a comprehensive pharmacological evaluation, diphenethylamine was tested against established analgesics and antidepressants in preclinical models. The results indicated that while it displayed lower potency compared to traditional drugs, its unique mechanism of action warrants further investigation for therapeutic applications in mood disorders and pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
